molecular formula C16H31IO2 B8281330 2-Iodohexadecanoic acid

2-Iodohexadecanoic acid

Cat. No. B8281330
M. Wt: 382.32 g/mol
InChI Key: YLPKUDQPEREJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodohexadecanoic acid is a useful research compound. Its molecular formula is C16H31IO2 and its molecular weight is 382.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Iodohexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodohexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Iodohexadecanoic acid

Molecular Formula

C16H31IO2

Molecular Weight

382.32 g/mol

IUPAC Name

2-iodohexadecanoic acid

InChI

InChI=1S/C16H31IO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15H,2-14H2,1H3,(H,18,19)

InChI Key

YLPKUDQPEREJNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-iodohexadecanoic acid, 3-iodooctadecanoic acid, and perfluorooctadecanoic acid.
Name
3-iodohexadecanoic acid
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3-iodooctadecanoic acid
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Synthesis routes and methods II

Procedure details

Procedure 3, Step A, for the preparation of methyl 16-=iodohexadecanoate (9), follows Takahashi et al, Appl. Radiat. Isot., 42, 801 (1991), incorporated herein by reference. To a mixture of phosphoric acid, (840 mg, 8.6 mmol) and phosphorus pentoxide (ca 450 mg), potassium iodide (868 mg, 5.2 mmol) and 16-hydroxyhexadecanoic acid (353 mg, 1.3 mmol), available from Aldrich Chemical Co., is added at room temperature and the mixture is heated at 110° C. for 3.5 h. The mixture is cooled to room temperature, and water (25 ml) and ether (120 ml) are added. The ether layer is separated, decolorized by shaking with 10% sodium thiosulfate solution (100 ml), washed with saturated NaCl aqueous solution (200 ml) , and evaporated to give crude 16-=iodohexadecanoic acid (38 mg). To a suspension of the sample in absolute MeOH (30 ml) thionyl chloride (6.5 ml) is added dropwise at 0° C. The mixture is stirred at 0° C. for 15 min and then refluxed for 30 min. After removal of the solvent, the residue is purified by preparative TLC (hexane/CH2Cl2 =7/3) to give 9 (26 mg). The procedure is performed on a 1-mole scale to provide enough material for Step C below.
[Compound]
Name
methyl
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reactant
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840 mg
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reactant
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0 (± 1) mol
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868 mg
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353 mg
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Quantity
120 mL
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solvent
Reaction Step Three
Name
Quantity
25 mL
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solvent
Reaction Step Three

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